molecular formula C23H24ClN5O2S B2999329 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-55-7

5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2999329
CAS No.: 851809-55-7
M. Wt: 469.99
InChI Key: KRTVQFHBLBWNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-5-17(24)6-4-16)28-13-11-27(12-14-28)18-7-9-19(31-2)10-8-18/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVQFHBLBWNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as "the compound") is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a thiazole and triazole moiety, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H24ClN5O2S
  • Molecular Weight : 469.99 g/mol
  • IUPAC Name : 5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and neuroprotective compound.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance:

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy:

  • Compounds with piperazine structures have been documented to act as acetylcholinesterase inhibitors . This suggests that the compound may also exhibit neuroprotective effects through modulation of neurotransmitter levels.
Enzyme Activity Type Reference
AcetylcholinesteraseInhibition
UreaseStrong inhibition

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study demonstrated that similar compounds significantly prolonged survival time in models of cerebral ischemia. The neuroprotective activity was attributed to their ability to inhibit oxidative stress and inflammation .
  • Synthesis and Structure Activity Relationship (SAR) :
    The synthesis of the compound was performed using established methodologies for thiazole and triazole derivatives. Structure activity relationship studies indicated that modifications on the piperazine ring could enhance biological activity .
  • Binding Studies :
    In silico docking studies revealed that the compound could effectively bind to key proteins involved in disease pathways, suggesting a mechanism for its pharmacological effects .

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